(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid
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Overview
Description
(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to a 3-cyanophenyl group and a 2,5-difluorophenyl group, making it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The process involves the following steps:
Preparation of Boronic Acid: The starting materials, such as 3-cyanophenylboronic acid and 2,5-difluorophenylboronic acid, are synthesized through standard boronic acid preparation methods.
Coupling Reaction: The boronic acids are then subjected to Suzuki–Miyaura coupling conditions, which include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The boron atom can participate in substitution reactions, where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and bases such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.
Scientific Research Applications
(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Biology: The compound is explored for its potential in developing biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its role in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development .
Comparison with Similar Compounds
3-Cyanophenylboronic acid: Shares the cyanophenyl group but lacks the difluorophenyl group.
2,5-Difluorophenylboronic acid: Contains the difluorophenyl group but lacks the cyanophenyl group.
3,5-Difluorophenylboronic acid: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness: (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both the cyanophenyl and difluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
872495-70-0 |
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Molecular Formula |
C13H8BF2NO |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
(3-cyanophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C13H8BF2NO/c15-11-4-5-13(16)12(7-11)14(18)10-3-1-2-9(6-10)8-17/h1-7,18H |
InChI Key |
ITNFYFISNFGZDS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C#N)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
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